Methyl 2-amino-3-(pyrazin-2-yl)propanoate
Description
Methyl 2-amino-3-(pyrazin-2-yl)propanoate is a synthetic amino acid ester featuring a pyrazine heterocycle at the β-position of the propanoate backbone. Its structure comprises a methyl ester group at the carboxyl terminus, an amino group at the α-carbon, and a pyrazin-2-yl substituent at the β-carbon.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-amino-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-5-10-2-3-11-6/h2-3,5,7H,4,9H2,1H3 |
InChI Key |
KBARLMGWTMFNBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine-2-carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyrazin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amines .
Scientific Research Applications
Methyl 2-amino-3-(pyrazin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 2-amino-3-(pyrazin-2-yl)propanoate with structurally related compounds in terms of synthesis, properties, and applications:
Structural and Electronic Features
- Pyrazine vs. Indole/Phenyl Substituents: The pyrazin-2-yl group in the target compound is electron-deficient due to its two nitrogen atoms, contrasting with the electron-rich indole ring in Methyl (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate . This difference impacts hydrogen bonding, solubility, and reactivity in nucleophilic substitution or cyclization reactions.
- Positional Isomerism: The target compound’s amino group at the α-position and pyrazine at the β-position differ from Methyl 3-amino-2-pyrazinecarboxylate, where the amino and ester groups are adjacent on the pyrazine ring. This alters steric and electronic interactions .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s calculated molecular weight (180.18 g/mol) is intermediate between smaller pyrazinecarboxylates (153.13 g/mol) and bulkier oxo-pyrazine derivatives (194.19 g/mol). Its solubility in polar solvents (e.g., methanol) is likely higher than phenyl-substituted analogs due to the pyrazine’s polarity .
Research Findings and Trends
- Crystallography and Validation : Tools like SHELXL () and structure validation protocols () are critical for characterizing such compounds, though direct crystallographic data for the target remain unverified .
- Market Availability: Methyl 3-amino-2-pyrazinecarboxylate () is commercially available at >97% purity, suggesting demand for pyrazine-based building blocks in research .
Biological Activity
Methyl 2-amino-3-(pyrazin-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer contexts. This article examines the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition of microbial growth and the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting various signaling pathways involved in inflammation and cell growth.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, which is crucial in addressing antibiotic resistance issues.
Anticancer Activity
The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells. It has been observed to affect key signaling pathways involved in tumor progression, such as hypoxia-inducible factor (HIF) pathways, making it a candidate for further pharmacological studies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent.
- Anticancer Research : In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 70 µM across different cell lines. Further analysis showed that the compound activated caspase pathways, confirming its role in promoting apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Effective Concentration (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 50 | Disruption of membrane integrity |
| Anticancer | Human cancer cell lines | 30 - 70 | Induction of apoptosis via caspases |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-3-(pyrazin-2-yl)propanoate, and what key reagents/conditions are required?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with the formation of the pyrazine ring. A common approach involves the condensation of methyl acrylate derivatives with hydrazine hydrate under controlled pH (~8–10) and reflux conditions (60–80°C). Post-condensation, the amino ester functionality is introduced via nucleophilic substitution or reductive amination, requiring catalysts like palladium or nickel . Solvents such as ethanol or methanol are preferred for solubility, and intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify proton environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and ester carbonyl signals (~170 ppm in ¹³C NMR). Mass spectrometry (HRMS/ESI) validates molecular weight (e.g., [M+H]+ at m/z 196.08). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) . Melting points (typically 120–140°C) and solubility profiles (polar aprotic solvents) are documented for physicochemical standardization .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for drug candidates due to its pyrazine and amino ester motifs, which mimic natural amino acids. It is used in:
- Enzyme inhibition studies : Testing against kinases or proteases via fluorescence-based assays (e.g., FRET).
- Structure-activity relationship (SAR) models : Modifying substituents to optimize binding to targets like GPCRs or ion channels .
- Peptidomimetic synthesis : Incorporating into peptide chains to enhance metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (pyrazine ring) or stereochemical impurities. Strategies include:
- Dynamic NMR experiments : To detect tautomeric equilibria at variable temperatures.
- Chiral chromatography : Using columns like Chiralpak IA/IB to separate enantiomers and assign stereochemistry .
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and resolve ambiguities in substituent positions .
Q. What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?
- Methodological Answer : Key factors include:
- Reaction monitoring : Thin-layer chromatography (TLC) at each step to track intermediates.
- Catalyst selection : Transition metals (e.g., Pd/C) for hydrogenation steps improve efficiency.
- Scale-up protocols : Transitioning from batch to flow chemistry reduces side reactions (e.g., epimerization) .
- Data Table :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate | 80°C | 75 |
| 2 | Methyl acrylate | RT | 60 |
| 3 | Pd/C, H₂ | 50°C | 85 |
Q. How does the pyrazine ring influence the compound’s interaction with biological targets compared to pyridine or pyrimidine analogs?
- Methodological Answer : The pyrazine ring’s dual nitrogen atoms enhance hydrogen-bonding capacity and π-stacking with aromatic residues in enzyme active sites. Comparative studies using molecular docking (AutoDock Vina) show higher binding affinity for pyrazine derivatives vs. pyridine analogs (ΔG = -8.2 vs. -6.5 kcal/mol) . Fluorescence quenching assays further demonstrate stronger interactions with serum albumin, suggesting improved pharmacokinetic profiles .
Q. What strategies mitigate decomposition or racemization during storage or reaction conditions?
- Methodological Answer :
- Storage : Lyophilized form at -20°C under inert gas (argon) prevents hydrolysis of the ester group.
- Racemization control : Using non-polar solvents (e.g., DCM) and low temperatures (<0°C) during synthesis steps involving chiral centers .
- Stability assays : Accelerated degradation studies (40°C/75% RH) monitored by HPLC identify degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Researchers should:
- Perform Karl Fischer titration to quantify water content.
- Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which differ in solubility .
- Compare solubility in buffered solutions (pH 7.4 PBS) vs. DMSO to simulate physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
